Home > Products > Screening Compounds P63109 > [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid
[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid - 1183764-58-0

[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid

Catalog Number: EVT-1679947
CAS Number: 1183764-58-0
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis(pyrazol-1-yl)acetic acid (HC(pz)2COOH)

  • Compound Description: Bis(pyrazol-1-yl)acetic acid is a heteroscorpionate ligand. [] It has been utilized in the synthesis of various metal complexes, including those with tin(II) and gallium. [] These complexes have been characterized using techniques like X-ray crystallography and NMR spectroscopy. []

Bis(3,5-dimethyl-pyrazol-1-yl)acetic acid (HC(pzMe2)2COOH)

  • Compound Description: Similar to HC(pz)2COOH, Bis(3,5-dimethyl-pyrazol-1-yl)acetic acid acts as a heteroscorpionate ligand. [] It has been employed in the synthesis of tin(II) and gallium complexes. [] These complexes have undergone structural characterization using methods such as X-ray crystallography and NMR spectroscopy. []

(Pyrazol-1-yl)acetic acid (HL1)

  • Compound Description: (Pyrazol-1-yl)acetic acid functions as a ligand with an ATCUN-like copper(II) binding site. [] It has been successfully crystallized, and its copper(II) complex, Cu(L1)2(H2O)2, has been characterized by X-ray crystallography, revealing a tetragonally elongated, Jahn–Teller distorted octahedral geometry. []

PzCH2–Phe−Gly (H3L2)

  • Compound Description: PzCH2–Phe−Gly is a derivative synthesized by condensing (Pyrazol-1-yl)acetic acid with the terminal amino group of a Phe−Gly dipeptide. [] This compound contains an ATCUN-like metal ion binding site and its copper(II) complex [nBu4N][Cu(L2)] displays square-planar geometry. []

(Pyridin-2-yl)acetic acid

  • Compound Description: (Pyridin-2-yl)acetic acid serves as a precursor for creating compounds with ATCUN-like metal ion binding sites. []

PyCH2–Phe−Gly (H3L3)

  • Compound Description: PyCH2–Phe−Gly is produced by the condensation of (pyridin-2-yl)acetic acid with the terminal amino group of a Phe−Gly dipeptide. [] This compound incorporates an ATCUN-like metal ion binding site. [] Notably, the copper(II) complexes of PyCH2–Phe−Gly and PzCH2–Phe−Gly display similar electronic absorption and EPR spectra, suggesting analogous coordination geometries. []
Overview

[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid is an organic compound with the molecular formula C11H15N3O3C_{11}H_{15}N_{3}O_{3} and a molecular weight of 237.26 g/mol. This compound is characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a pyrazole moiety, making it a subject of interest in medicinal chemistry and proteomics research.

The compound's CAS number is 1183764-58-0, and it is primarily utilized in scientific research, particularly in studies related to proteomics and potential therapeutic applications due to its biological activity.

Source and Classification

[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid can be sourced from various chemical suppliers, including Santa Cruz Biotechnology and Matrix Scientific, where it is marketed for research purposes. The classification of this compound falls under the category of amino-pyrazoles, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities .

Synthesis Analysis

Methods

The synthesis of [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid involves several steps:

  1. Preparation of Cyclopentanecarboxylic Acid: This can be achieved through the carboxylation of cyclopentene using carbon dioxide under high pressure and temperature with a suitable catalyst.
  2. Formation of the Pyrazole Ring: The next step involves the reaction of cyclopentanecarboxylic acid with hydrazine derivatives to form the pyrazole structure.
  3. Acetic Acid Attachment: Finally, acetic acid is introduced to yield the target compound through amidation or esterification reactions.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and the stoichiometry of reactants to ensure high yields and purity. The use of solvents and catalysts can also influence the efficiency of the synthesis .

Molecular Structure Analysis

The molecular structure of [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid features:

  • A cyclopentanecarbonyl group, which contributes to its lipophilicity.
  • A pyrazole ring, which is a five-membered heterocyclic structure known for its biological activity.
  • An acetic acid moiety, which enhances solubility and reactivity.

Data

  • Molecular Formula: C11H15N3O3C_{11}H_{15}N_{3}O_{3}
  • Molecular Weight: 237.26 g/mol
  • CAS Number: 1183764-58-0
Chemical Reactions Analysis

Types of Reactions

[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid can undergo various chemical reactions:

  • Oxidation: Can yield corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Can be reduced to form alcohols or amines.
  • Substitution: Functional groups can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used include:

  • Oxidizing Agents: Chromic acid, potassium permanganate for oxidation processes.
  • Reducing Agents: Lithium aluminum hydride for reduction reactions.
  • Various nucleophiles for substitution reactions.

Major Products

The products formed depend on the specific conditions applied during the reactions. For instance, oxidation typically yields carboxylic acids while reduction produces alcohols or amines .

Mechanism of Action
  • Hydrogen Bonding
  • Hydrophobic Interactions

Such interactions could modulate the activity of target proteins, leading to various biochemical effects that warrant further investigation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents due to its lipophilic cyclopentane component.

Chemical Properties

Chemical properties include reactivity towards oxidation and reduction processes as well as potential participation in substitution reactions due to the presence of functional groups.

Relevant Data or Analyses

Further studies are required to fully elucidate the physical and chemical properties through techniques such as spectroscopy (NMR, IR) and chromatography .

Applications

[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid is primarily utilized in scientific research:

  • Proteomics Research: It serves as a tool for studying protein interactions and functions.

Its unique structural features make it a valuable candidate for developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Introduction to [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic Acid in Contemporary Research

Historical Development of Pyrazole-Based Acetic Acid Derivatives in Medicinal Chemistry

Pyrazole-acetic acid derivatives constitute a privileged scaffold in medicinal chemistry, with historical significance rooted in their role as non-steroidal anti-inflammatory drug (NSAID) precursors. Early development focused on amino-substituted pyrazoles like (4-Amino-1H-pyrazol-1-yl)acetic acid, a fundamental building block demonstrating the importance of the acetic acid moiety appended to the pyrazole nitrogen for bioactivity [1]. This structural feature enables interactions with diverse biological targets through hydrogen bonding, ionic interactions, and coordination chemistry. The proton-donating capability of the carboxylic acid group, combined with the electron-rich, planar heteroaromatic pyrazole ring, facilitates binding to enzyme active sites and receptors. Historically, modifications at the 4-position of the pyrazole ring have proven critical for modulating potency, selectivity, and physicochemical properties. Initial explorations involved simple alkyl or aryl substituents, but the evolution towards more complex amide functionalities, such as cyclopentanecarbonyl, represents a sophisticated advancement aimed at enhancing target affinity and pharmacokinetic profiles while addressing limitations of earlier generations.

Table 1: Evolution of Key Pyrazole-Acetic Acid Derivatives

GenerationCore Structure ExampleKey Structural FeaturesPrimary Therapeutic Focus
First Generation(4-Amino-1H-pyrazol-1-yl)acetic acid [1]Simple amino substitution at C4NSAID Precursors
Second Generation4-Alkyl/Aryl substituted derivativesLipophilic groups (alkyl, aryl) at C4Analgesia, Inflammation
Third Generation[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acidComplex acyl group (cyclopentanecarbonyl) at C4Targeted Therapies (e.g., Kinases)

Structural Rationale: Cyclopentanecarbonyl Motifs and Their Pharmacophoric Significance

The incorporation of the cyclopentanecarbonyl group via an amide linkage at the 4-amino position of the pyrazole ring is a deliberate structural strategy with profound pharmacophoric implications. Cyclopentane, as a saturated alicyclic system, introduces significant three-dimensionality and controlled lipophilicity compared to flat aromatic rings or flexible linear alkyl chains. This conformational constraint can lead to enhanced target selectivity by reducing entropic penalties upon binding and minimizing off-target interactions. The carbonyl group of the amide linkage serves as a crucial hydrogen bond acceptor, while the N-H group functions as a hydrogen bond donor, effectively expanding the compound's interaction potential with target proteins [1].

The cyclopentane ring itself contributes moderate lipophilicity, aiding membrane permeability and cellular uptake, while its ring strain and specific conformation can promote favorable van der Waals contacts within hydrophobic binding pockets. Compared to bulkier cyclohexyl or smaller cyclopropyl analogs, the cyclopentyl group offers an optimal balance of steric bulk and conformational flexibility. This moiety is metabolically more stable than its phenyl counterpart against oxidative pathways catalyzed by cytochrome P450 enzymes, potentially improving metabolic half-life. The overall effect is a pharmacophore optimized for engaging targets requiring both polar (carboxylic acid, amide) and apolar (cyclopentyl) interaction surfaces, making it particularly suitable for enzymes like kinases, phosphodiesterases, or receptors where such hybrid character is advantageous.

Research Gaps and Unanswered Questions in Targeted Biological Systems

Despite its promising design, significant research gaps surround [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid. A primary uncertainty lies in its precise spectrum of biological target engagement. While the core pyrazole-acetic acid structure suggests potential activity towards cyclooxygenase isoforms (COX-1/COX-2) or dehydrogenase enzymes, the steric and electronic influence of the bulky cyclopentanecarbonyl group likely redirects or refines this activity towards other, less-explored targets like specific protein kinases or nuclear receptors. Rigorous profiling against panels of these targets is needed to map its selectivity.

The impact on intracellular signaling cascades remains largely hypothetical. Does this compound modulate JAK/STAT pathways, MAPK signaling, or other key networks implicated in inflammation or proliferation? Understanding downstream effects beyond primary target binding is crucial for predicting therapeutic utility and potential toxicities. Furthermore, data on its physicochemical behavior and ADME (Absorption, Distribution, Metabolism, Excretion) properties is scarce. Predictive models suggest the carboxylic acid may limit blood-brain barrier penetration, confining potential activity to peripheral tissues, while the amide bond's susceptibility to amidase hydrolysis requires empirical investigation.

A critical gap is the lack of in vivo efficacy and pharmacokinetic data. Demonstrating target engagement, bioavailability, and desired pharmacological effects in relevant disease models is essential to validate the compound's design rationale and translate structural promise into therapeutic potential. Finally, the structure-activity relationship (SAR) around the cyclopentanecarbonyl moiety is unexplored. Systematic variations—ring size (cyclopropyl, cyclohexyl), substitution patterns on the cyclopentane ring, or bioisosteric replacements for the carbonyl—are necessary to fully optimize this critical pharmacophoric element for specific therapeutic applications.

Table 2: Key Research Gaps and Required Investigations for [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic Acid

Research Gap AreaSpecific Unanswered QuestionsRequired Experimental Approaches
Target IdentificationPrimary enzymatic/receptor targets? Target selectivity profile?Kinase profiling panels, Affinity chromatography-MS, SPR
Mechanism of ActionDownstream signaling effects? Functional cellular consequences?Phospho-proteomics, Reporter gene assays, Pathway analysis
ADME/PK PropertiesOral bioavailability? Metabolic stability? Tissue distribution?In vitro metabolism (microsomes, hepatocytes), PK studies in rodents
Structural OptimizationSAR of cyclopentane ring? Amide bond isosteres?Synthesis of analogs, Focused libraries, Biological screening

Properties

CAS Number

1183764-58-0

Product Name

[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid

IUPAC Name

2-[4-(cyclopentanecarbonylamino)pyrazol-1-yl]acetic acid

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C11H15N3O3/c15-10(16)7-14-6-9(5-12-14)13-11(17)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,17)(H,15,16)

InChI Key

BWPLQDUKXAUMRH-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC2=CN(N=C2)CC(=O)O

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN(N=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.